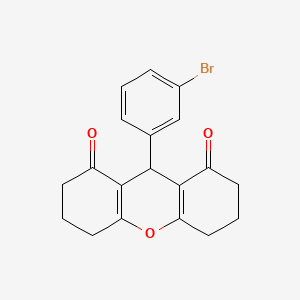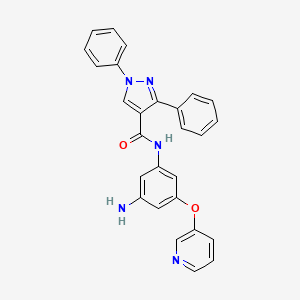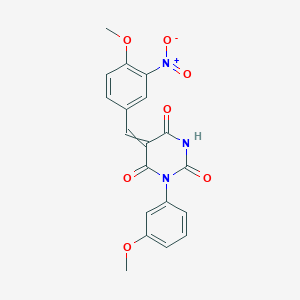![molecular formula C30H32N4O4S2 B3556091 1-phenyl-4-({5-[(4-phenylpiperazino)sulfonyl]-1-naphthyl}sulfonyl)piperazine](/img/structure/B3556091.png)
1-phenyl-4-({5-[(4-phenylpiperazino)sulfonyl]-1-naphthyl}sulfonyl)piperazine
Overview
Description
1-phenyl-4-({5-[(4-phenylpiperazino)sulfonyl]-1-naphthyl}sulfonyl)piperazine is a complex organic compound featuring a piperazine ring substituted with phenyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-({5-[(4-phenylpiperazino)sulfonyl]-1-naphthyl}sulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization to introduce the phenyl and sulfonyl groups . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-({5-[(4-phenylpiperazino)sulfonyl]-1-naphthyl}sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
1-phenyl-4-({5-[(4-phenylpiperazino)sulfonyl]-1-naphthyl}sulfonyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenyl-4-({5-[(4-phenylpiperazino)sulfonyl]-1-naphthyl}sulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1-phenylpiperazine: A simpler compound with a phenyl group bound to a piperazine ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar structural features but different functional groups.
5-(4-[(4-phenylpiperazino)sulfonyl]benzyl)-1,3-thiazolane-2,4-dione: A compound with a thiazolane ring and similar sulfonyl and piperazine groups.
Uniqueness
1-phenyl-4-({5-[(4-phenylpiperazino)sulfonyl]-1-naphthyl}sulfonyl)piperazine is unique due to its complex structure, which includes multiple functional groups and aromatic rings.
Properties
IUPAC Name |
1-phenyl-4-[5-(4-phenylpiperazin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4S2/c35-39(36,33-21-17-31(18-22-33)25-9-3-1-4-10-25)29-15-7-14-28-27(29)13-8-16-30(28)40(37,38)34-23-19-32(20-24-34)26-11-5-2-6-12-26/h1-16H,17-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDBALOBNVOEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4,6-dimethyl-2-pyrimidinyl)piperazino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3556022.png)
![5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3556034.png)
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B3556041.png)

![5-chloro-3-methyl-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3556045.png)

![2,2,2-TRIFLUORO-N-(4-{4-PHENYL-6-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)ACETAMIDE](/img/structure/B3556073.png)
![5-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4,6-DIMETHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE](/img/structure/B3556075.png)

![N-benzyl-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3556096.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3556104.png)
![4-[(4-Benzylpiperazin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B3556108.png)

